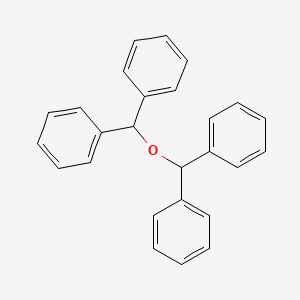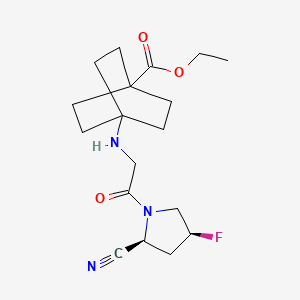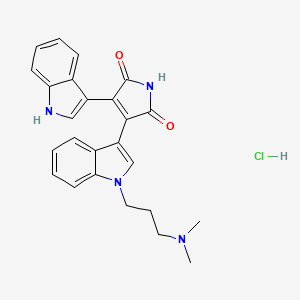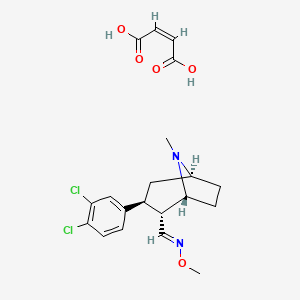
Brasofensine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brasofensine Maleate is an inhibitor of the monoamine re-uptake mechanism.
Applications De Recherche Scientifique
1. Parkinson's Disease Treatment
Brasofensine maleate has been investigated for its potential in treating Parkinson's disease, particularly in combination with Levodopa/Carbidopa. Studies focused on its safety, tolerability, pharmacokinetic, and pharmacodynamic properties in patients with moderate Parkinson's disease. The findings suggested that Brasofensine was safe and well tolerated in the studied patient cohort at daily doses of up to 4 mg, although no change in patient disability was observed at any dose level (Frackiewicz et al., 2002).
2. Pharmacokinetics and Metabolism
Research has been conducted to understand the pharmacokinetics, bioavailability, disposition, and metabolism of Brasofensine in various species, including humans. This study revealed that Brasofensine underwent extensive first-pass metabolism in humans, monkeys, and rats, primarily undergoing O- and N-demethylation and isomerization, with some metabolites further converted to glucuronides (Zhu et al., 2008).
3. NeuroSearch's Development for Parkinson's
Brasofensine (NS-2214) was under development by NeuroSearch for the potential treatment of Parkinson's disease. The drug entered phase II trials in Denmark and phase I trials in the US. Despite Bristol-Myers Squibb withdrawing from the collaboration, NeuroSearch sought licensing agreements to accelerate development and marketing (Yu, 2000).
4. Effects in MPTP-Treated Marmosets
A study explored the effects of Brasofensine on motor disability, locomotor activity, and dyskinesia in MPTP-treated marmosets, a model of Parkinson's disease. Brasofensine demonstrated a dose-dependent increase in locomotor activity and reduction in disability scores, suggesting its potential in treating Parkinson's disease (Pearce et al., 2002).
Propriétés
Numéro CAS |
173830-14-3 |
|---|---|
Nom du produit |
Brasofensine maleate |
Formule moléculaire |
C20H24Cl2N2O5 |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |
Clé InChI |
XVXRAWKEYKMWFS-YGPNHCCBSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NS-2214; BMS-204756-07; NS 2214; NS2214; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



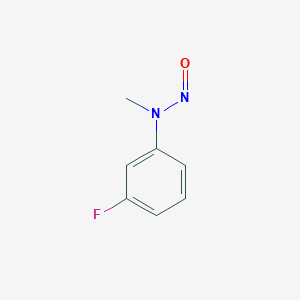
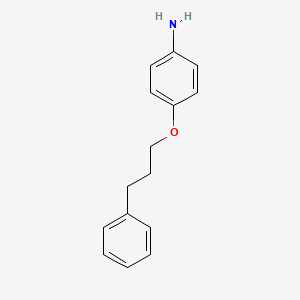
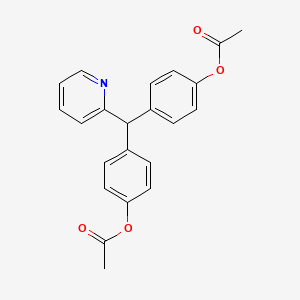
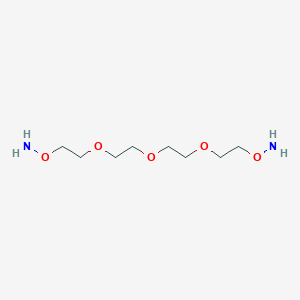
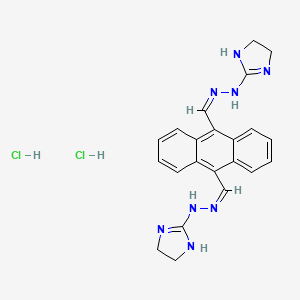
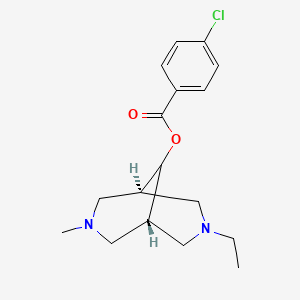

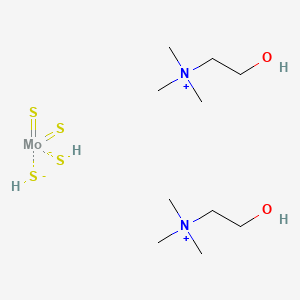
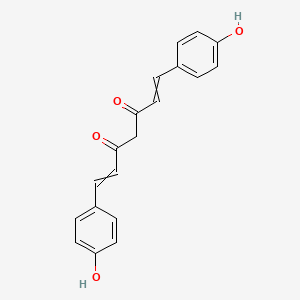
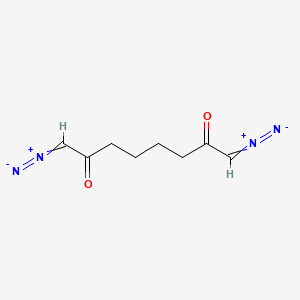
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
